molecular formula C21H23N5O2 B2786757 N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 2198813-44-2

N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No. B2786757
CAS RN: 2198813-44-2
M. Wt: 377.448
InChI Key: CKXHYGGANDBYQG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as EPTC, is a pyrrolidine-based compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in cells. In cancer cells, N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been found to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and cell division. In weeds, N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide inhibits the activity of an enzyme called acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide vary depending on the application. In cancer cells, N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In weeds, N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide causes the accumulation of toxic metabolites, leading to the inhibition of plant growth and eventually death.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide also has some limitations, including its low solubility in water and potential toxicity to cells and organisms.

Future Directions

There are several future directions for the research and development of N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide. Another direction is the exploration of new applications for N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide in fields such as drug discovery, materials science, and agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide and its potential toxicity to cells and organisms.
Conclusion
In conclusion, N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, or N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, is a pyrrolidine-based compound with potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide and its applications in different fields.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves the reaction of 2-ethoxyaniline with 4-phenyl-1H-1,2,3-triazole-1-carboxamidine followed by the addition of pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide with high purity.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been studied for its potential application in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been used as a building block for the synthesis of novel materials with interesting properties. In agriculture, N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been used as a herbicide to control weeds in crops.

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(4-phenyltriazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-2-28-20-11-7-6-10-18(20)22-21(27)25-13-12-17(14-25)26-15-19(23-24-26)16-8-4-3-5-9-16/h3-11,15,17H,2,12-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXHYGGANDBYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

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